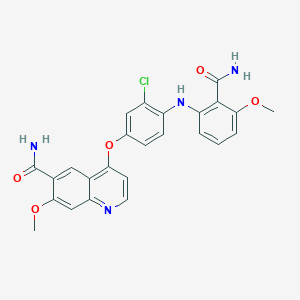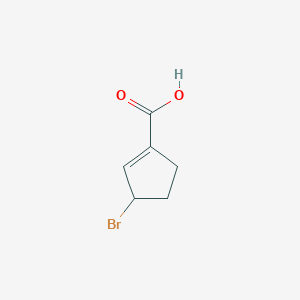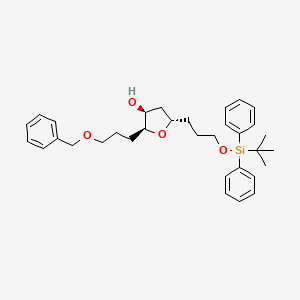
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic compound with a tetrahydrofuran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through intramolecular cyclization reactions.
Introduction of Benzyloxy and Propyl Groups: The benzyloxy and propyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protected hydroxyl groups are deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,5S)-2-(3-(Methoxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ONE: Similar structure but with a ketone group instead of an alcohol group.
Propriétés
Formule moléculaire |
C33H44O4Si |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
Clé InChI |
MGANJKZABJOTLY-MHDHXZMLSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


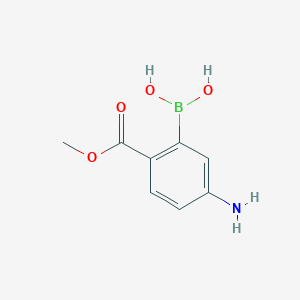
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)

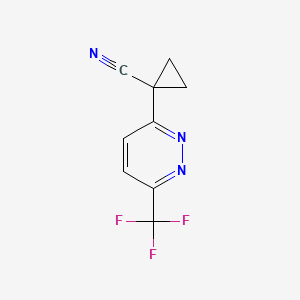
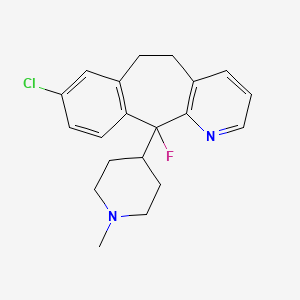

![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

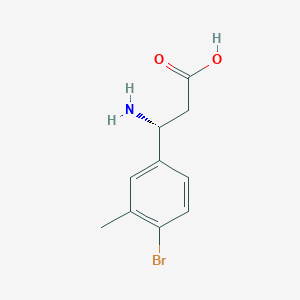

![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
